

(2-Benzoylethyl)trimethylammonium iodide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2-Benzoylethyl)trimethylammonium

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Abstract

(2-Benzoylethyl)trimethylammonium iodide, a quaternary ammonium compound, presents a structure indicative of potential biological activity, likely as an antimicrobial agent. This technical guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol, and an examination of its probable mechanism of action based on the established characteristics of quaternary ammonium compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines known information with scientifically grounded extrapolations to serve as a foundational resource for researchers.

Chemical and Physical Properties

Direct experimental data for (2-Benzoylethyl)trimethylammonium iodide is not extensively available in published literature. The following table summarizes known identifiers and predicted properties.

Property	Data	Source
IUPAC Name	trimethyl(3-oxo-3-phenylpropyl)azanium iodide	-
Synonyms	(2-Benzoyl ethyl)trimethylammonium iodide, β -Trimethylammonio propiophenone iodide	-
CAS Number	200407-52-9	[1]
Molecular Formula	C ₁₂ H ₁₈ INO	-
Molecular Weight	319.27 g/mol	-
Appearance	Expected to be a solid at room temperature.	Inferred
Melting Point	Not available.	-
Boiling Point	Not available.	-
Solubility	Expected to be soluble in water and polar organic solvents.	Inferred
Spectroscopic Data	Not available.	-

Synthesis Protocol

A plausible and efficient synthesis of **(2-Benzoyl ethyl)trimethylammonium** iodide can be achieved via a two-step process: a Mannich reaction to form the β -aminoketone precursor, followed by quaternization with methyl iodide.

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Base)

Reaction Principle: This step involves the aminoalkylation of acetophenone with formaldehyde and dimethylamine hydrochloride. The reaction proceeds through the formation of an iminium

ion from formaldehyde and dimethylamine, which is then attacked by the enol form of acetophenone.

Materials:

- Acetophenone
- Dimethylamine hydrochloride
- Paraformaldehyde
- Hydrochloric acid (concentrated)
- Ethanol
- Sodium hydroxide solution
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde in ethanol.
- Add a catalytic amount of concentrated hydrochloric acid.
- Reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.
- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

- Basify the aqueous layer with a cold sodium hydroxide solution to precipitate the Mannich base.
- Extract the product with diethyl ether.
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-(dimethylamino)-1-phenylpropan-1-one.

Step 2: Synthesis of (2-Benzoylethyl)trimethylammonium iodide

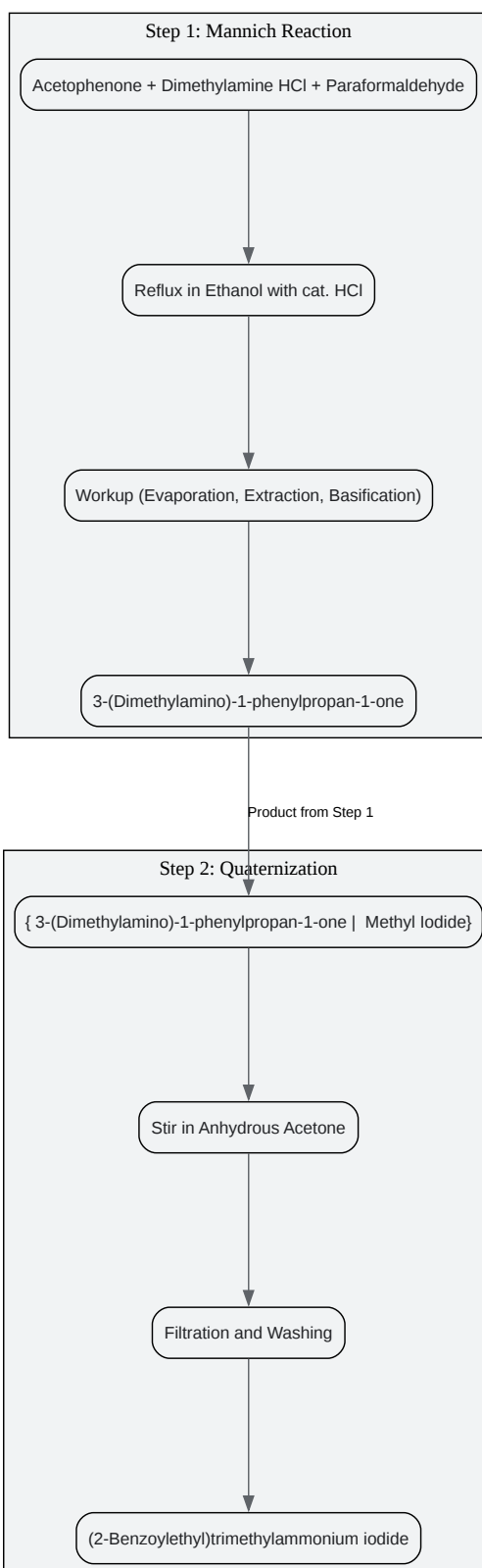
Reaction Principle: This is a standard quaternization reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the methyl group of methyl iodide, forming a quaternary ammonium salt.

Materials:

- 3-(Dimethylamino)-1-phenylpropan-1-one
- Methyl iodide
- Acetone (anhydrous)

Procedure:

- Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one in anhydrous acetone in a round-bottom flask.
- Add a stoichiometric excess of methyl iodide to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.
- Collect the solid product by vacuum filtration.
- Wash the precipitate with cold acetone to remove any unreacted starting materials.
- Dry the product under vacuum to obtain **(2-Benzoylethyl)trimethylammonium iodide**.



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Caption: Proposed two-step synthesis workflow for **(2-Benzoylethyl)trimethylammonium** iodide.

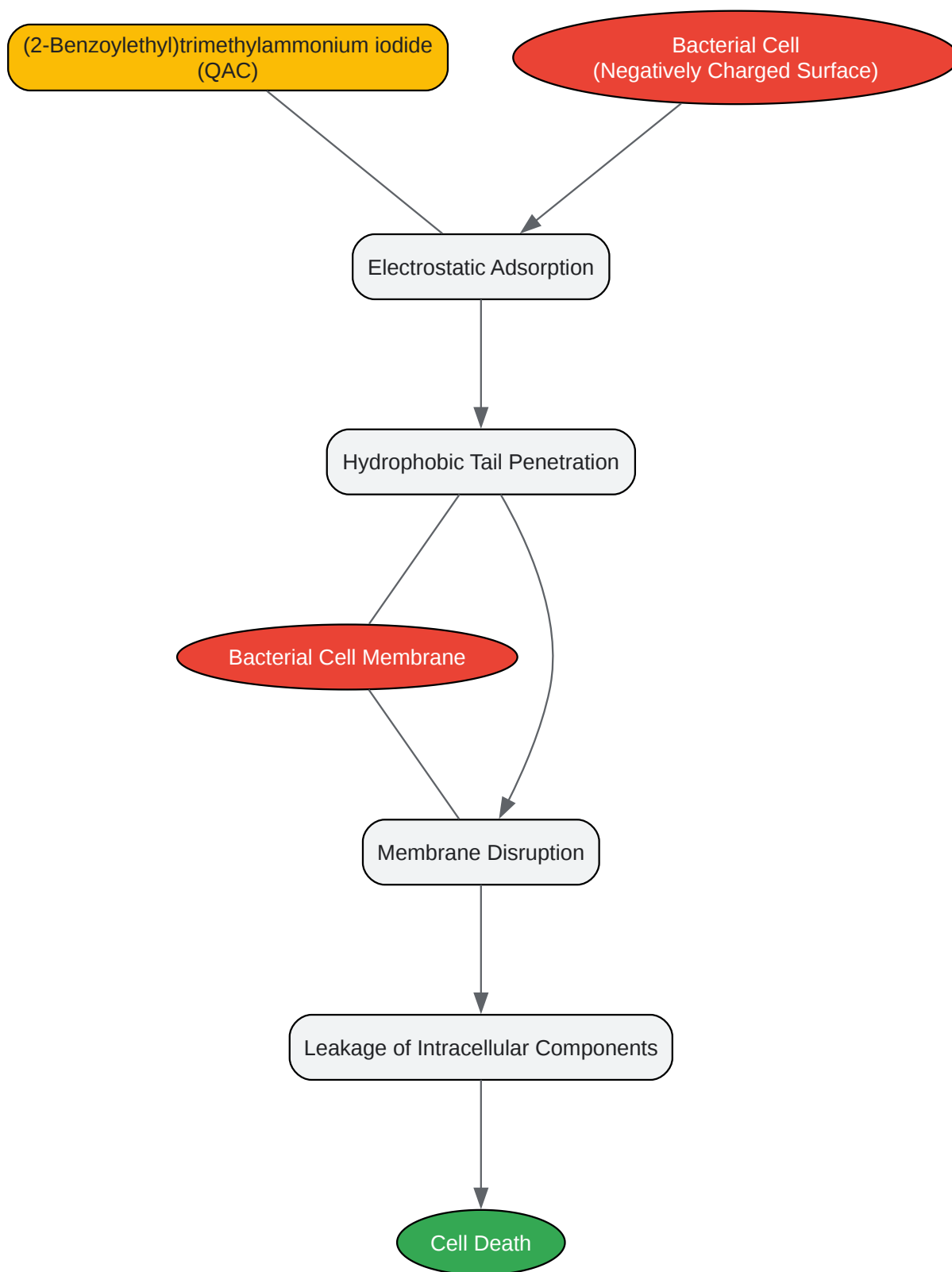
Biological Activity and Mechanism of Action

While specific studies on **(2-Benzoylethyl)trimethylammonium** iodide are not readily available, its chemical structure as a quaternary ammonium compound (QAC) strongly suggests it possesses antimicrobial properties. The general mechanism of action for QACs is well-established and involves the disruption of microbial cell membranes.^{[2][3][4]}

Mechanism of Action:

- **Adsorption:** The positively charged quaternary ammonium headgroup is attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids.^[2]
- **Membrane Disruption:** The hydrophobic tail of the QAC penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and integrity.^[4]
- **Leakage of Cellular Contents:** The disruption of the membrane leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death.

The presence of the benzoyl group may influence the compound's hydrophobicity and steric bulk, potentially modulating its antimicrobial efficacy and spectrum of activity.



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